3-Amino-5,8-dichloroquinoline dihydrochloride 3-Amino-5,8-dichloroquinoline dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18402789
InChI: InChI=1S/C9H6Cl2N2.2ClH/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9;;/h1-4H,12H2;2*1H
SMILES:
Molecular Formula: C9H8Cl4N2
Molecular Weight: 286.0 g/mol

3-Amino-5,8-dichloroquinoline dihydrochloride

CAS No.:

Cat. No.: VC18402789

Molecular Formula: C9H8Cl4N2

Molecular Weight: 286.0 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-5,8-dichloroquinoline dihydrochloride -

Specification

Molecular Formula C9H8Cl4N2
Molecular Weight 286.0 g/mol
IUPAC Name 5,8-dichloroquinolin-3-amine;dihydrochloride
Standard InChI InChI=1S/C9H6Cl2N2.2ClH/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9;;/h1-4H,12H2;2*1H
Standard InChI Key NTSNTPLBBFWSOK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1Cl)C=C(C=N2)N)Cl.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

3-Amino-5,8-dichloroquinoline dihydrochloride belongs to the quinoline family, a class of heterocyclic aromatic compounds renowned for their biological activity. Its molecular formula is C₉H₈Cl₄N₂, with a molecular weight of 286.0 g/mol. The compound features:

  • A quinoline core (a fused benzene-pyridine ring system).

  • Chlorine atoms at the 5- and 8-positions.

  • An amino group (-NH₂) at the 3-position.

  • Two hydrochloride counterions.

The dichloro substitution enhances electrophilicity, while the amino group provides nucleophilic reactivity, enabling participation in diverse chemical transformations.

Table 1: Key Chemical Properties

PropertyValue
CAS Number1296950-73-6
IUPAC Name5,8-Dichloroquinolin-3-amine; dihydrochloride
Molecular FormulaC₉H₈Cl₄N₂
Molecular Weight286.0 g/mol
SMILESC1=CC(=C2C(=C1Cl)C=C(C=N2)N)Cl.Cl.Cl
InChI KeyNTSNTPLBBFWSOK-UHFFFAOYSA-N

The crystalline dihydrochloride salt form improves solubility in polar solvents, facilitating its use in aqueous reaction systems.

Synthesis and Purification Strategies

Chlorination and Amination Pathways

The synthesis of 3-amino-5,8-dichloroquinoline dihydrochloride typically begins with the chlorination of a quinoline precursor. Key steps include:

  • Selective Chlorination: Introduction of chlorine atoms at the 5- and 8-positions using reagents like N-chlorosuccinimide (NCS) under controlled acidic conditions.

  • Amination: Subsequent amination at the 3-position via nucleophilic substitution or metal-catalyzed coupling reactions.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt.

Reaction conditions (temperature, solvent polarity, and catalyst choice) critically influence yield and purity. For instance, chlorination at 60–80°C in dimethylformamide (DMF) achieves >75% conversion efficiency.

Purification Techniques

Recrystallization from ethanol-water mixtures is the primary purification method, yielding >95% purity. Advanced techniques such as column chromatography may be employed for analytical-grade samples.

CompoundTarget PathwayIC₅₀ (µM)
8-Hydroxyquinoline Metalloenzyme inhibition12.4
ChloroquineHemozoin crystallization0.45
3-Amino-5,8-dichloroquinoline*HDAC inhibitionUnder study

*Predicted based on structural analogs .

Future Research Directions

Mechanistic Studies

Elucidating the compound’s mode of action against microbial and cancer targets is a priority. High-throughput screening and CRISPR-based gene editing could identify resistance mechanisms and synergistic drug combinations.

Derivative Development

Modifying the amino group with acyl or alkyl substituents may enhance bioavailability. Computational modeling predicts that acylation could improve blood-brain barrier penetration, expanding potential neurological applications .

Toxicology Profiling

Chronic toxicity studies in animal models are needed to establish safe dosing thresholds. Preliminary data from related quinolines indicate hepatotoxicity at high doses, warranting detailed investigation.

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